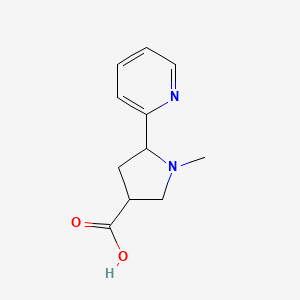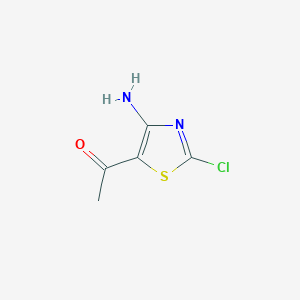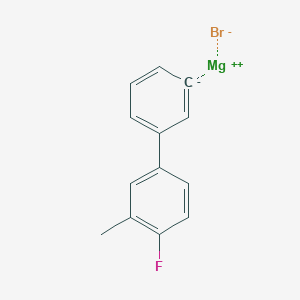![molecular formula C14H19NO B14886486 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14886486.png)
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol is a complex organic compound featuring a cyclopentanol core linked to an isoindoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2,3-dihydro-1H-isoindole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The isoindoline moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted isoindoline derivatives.
科学的研究の応用
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. For instance, it may act as a receptor antagonist by binding to and inhibiting the activity of certain receptors. The pathways involved can include signal transduction mechanisms that are modulated by the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: A compound with a similar isoindoline moiety but linked to a melatonin core.
2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione: Another compound featuring the isoindoline structure but with different functional groups.
Uniqueness
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol is unique due to its combination of a cyclopentanol core and an isoindoline moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
1-(1,3-dihydroisoindol-2-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H19NO/c16-14(7-3-4-8-14)11-15-9-12-5-1-2-6-13(12)10-15/h1-2,5-6,16H,3-4,7-11H2 |
InChIキー |
BPTLREHIHJEKOT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CN2CC3=CC=CC=C3C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
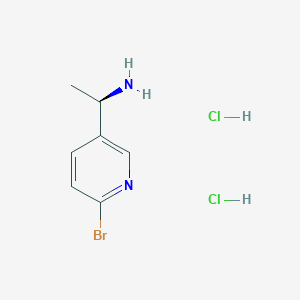
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
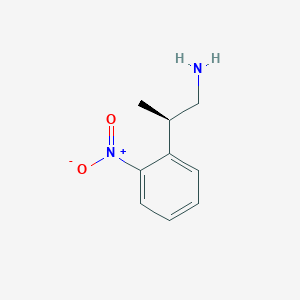
![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)


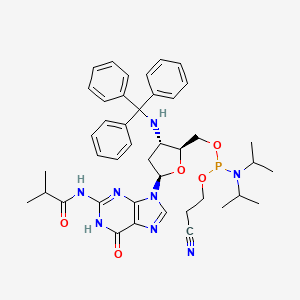
![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
